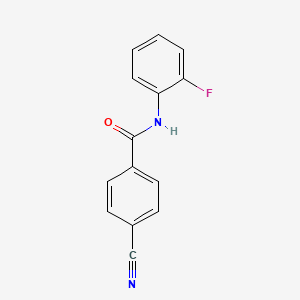

4-cyano-N-(2-fluorophenyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

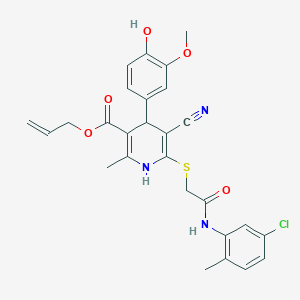

Synthesis Analysis

The synthesis of benzamide derivatives, including compounds similar to 4-cyano-N-(2-fluorophenyl)benzamide, often involves direct acylation reactions. For instance, a series of N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives were synthesized through such reactions, highlighting a method that could be adapted for the synthesis of 4-cyano-N-(2-fluorophenyl)benzamide (Younes et al., 2020).

Scientific Research Applications

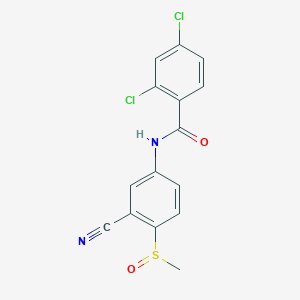

Imaging and Diagnostic Applications

Research has shown that certain benzamide derivatives exhibit potential for imaging and diagnostic applications. For example, radioiodinated N-(dialkylaminoalkyl)benzamides have been used for scintigraphy and SPECT imaging of melanoma metastases. Structural variations in benzamides can significantly influence melanoma uptake and tissue selectivity, highlighting their potential in melanoma imaging and possibly radionuclide therapy (Eisenhut et al., 2000). Moreover, fluorine-containing benzamide analogs have been synthesized and evaluated as ligands for PET imaging of the sigma-2 receptor status of solid tumors, showcasing the role of benzamides in tumor imaging (Tu et al., 2007).

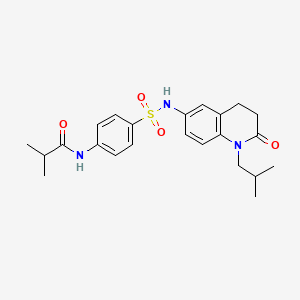

Therapeutic and Pharmacological Research

Benzamide derivatives have also been explored for their therapeutic and pharmacological potential. For instance, a study identified 4-fluoro-N-methyl-N-(4-(6-(methylamino)pyrimidin-4-yl)thiazol-2-yl)benzamide (FIMX) as having favorable properties for development as a PET radioligand for imaging brain metabotropic subtype 1 receptors, which could be significant in studying neuropsychiatric disorders and drug development (Xu et al., 2013). Moreover, the role of benzamide derivatives in modulating feeding, arousal, stress, and drug abuse through Orexin receptors has been examined, suggesting their relevance in treating eating disorders and possibly other conditions with a compulsive component (Piccoli et al., 2012).

Insights into Mechanisms of Action

Research has also delved into understanding the mechanisms of action of benzamide derivatives. Studies have shown that benzamide uptake in melanoma is not mediated by a specific mechanism such as sigma-receptor binding, but rather by blood clearance rates and metabolic stability, providing insights into the structure-activity relationships and pharmacokinetics of these compounds (Eisenhut et al., 2000). Moreover, investigations into the neuropharmacokinetics of investigational compounds like FRM-1 and FRM-2 have revealed how cerebrospinal fluid concentration can be shaped by unbound plasma and brain concentration, highlighting the role of the blood-brain barrier and blood-CSF barrier in modulating drug distribution (Tang et al., 2014).

Mechanism of Action

Safety and Hazards

While specific safety and hazard information for 4-cyano-N-(2-fluorophenyl)benzamide is not available in the resources , general safety measures for handling similar chemical compounds include avoiding dust formation, avoiding inhalation or contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name |

4-cyano-N-(2-fluorophenyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9FN2O/c15-12-3-1-2-4-13(12)17-14(18)11-7-5-10(9-16)6-8-11/h1-8H,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSPRNQPPKIBABI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)C2=CC=C(C=C2)C#N)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9FN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-cyano-N-(2-fluorophenyl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2,5-dichlorobenzamide](/img/structure/B2493417.png)

![(E)-3-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-N-(2-methylphenyl)-2-propenamide](/img/structure/B2493420.png)

![3-Tert-butyl-7,9-dimethyl-1,4-dihydropurino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2493427.png)

![4-{1-[2-(4-ethylphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(2-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2493430.png)

![2-Chloro-N-[(3-methyl-4-phenylphenyl)methyl]acetamide](/img/structure/B2493433.png)

![6-[(4-bromophenyl)methylsulfanyl]-7H-purine](/img/structure/B2493434.png)